1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 3-methyl-1H-pyrazole.
Reaction Conditions: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps.
Industrial Production: Industrial methods may involve the use of catalysts such as palladium or nickel to enhance reaction efficiency and yield. .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include substituted pyrazoles, alcohols, and ketones
Scientific Research Applications
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the activity of certain enzymes, leading to reduced production of inflammatory mediators.
Effects: The overall effect is a reduction in inflammation and potential therapeutic benefits in inflammatory diseases
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-fluorophenyl)pyrazole and 3-methyl-1H-pyrazole-4-carboxylic acid share structural similarities.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) |
InChI Key |
ZCZUPCVKKLCWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
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